

Technical Monograph: 3-(4-Chlorophenyl)-benzo[d]isoxazol-6-ol[1]

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Compound of Interest

Compound Name: 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
CAS No.: 885273-28-9
Cat. No.: B1460683

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Executive Summary & Chemical Identity

This monograph details the physicochemical properties, synthesis, and pharmacophore utility of 3-(4-chlorophenyl)-benzo[d]isoxazol-6-ol. As a functionalized 1,2-benzisoxazole, this molecule represents a critical scaffold in the design of atypical antipsychotics (risperidone/paliperidone analogs) and antiepileptics (zonisamide analogs). Its 6-hydroxyl position serves as a versatile metabolic handle or conjugation site for structure-activity relationship (SAR) expansion.

Chemical Data Table

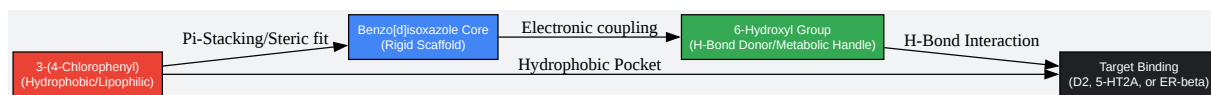
Property	Specification
IUPAC Name	3-(4-chlorophenyl)-1,2-benzoxazol-6-ol
CAS Number	885273-28-9
Molecular Formula	C ₁₃ H ₈ ClNO ₂
Molecular Weight	245.66 g/mol
Exact Mass	245.0244
SMILES	<chem>Oc1ccc2c(c1)nwc(c2)c3ccc(Cl)cc3</chem>
pKa (Predicted)	~9.2 (Phenolic OH)
LogP (Predicted)	3.4 - 3.8

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions:

- **The Core (Benzo[d]isoxazole):** A bioisostere for indole or benzothiophene, providing rigid scaffolding and hydrogen bond acceptance (N-O moiety).
- **The Hydrophobic Tail (3-Aryl Group):** The 4-chlorophenyl moiety is critical for occupying hydrophobic pockets in targets such as the Dopamine D2 receptor or Estrogen Receptor (ER-β). The chlorine atom enhances lipophilicity and metabolic stability against para-hydroxylation.
- **The Polar Head (6-Hydroxyl):** A hydrogen bond donor/acceptor. In drug metabolism, this mimics the primary metabolite of non-hydroxylated precursors, increasing water solubility. In synthesis, it acts as a nucleophilic "hook" for etherification (e.g., attaching amino-alkyl chains).

Pharmacophore Visualization



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Figure 1: Pharmacophore dissection of the 3-aryl-1,2-benzisoxazole scaffold.

Synthesis Protocols

The synthesis of 1,2-benzisoxazoles typically proceeds via the cyclization of *o*-hydroxyketoximes. Below are two validated protocols: a scalable industrial route and a flexible discovery route.

Protocol A: Classical Oxime Cyclization (Scalable)

This method utilizes the Kaiser-Ploquin cyclization strategy, robust for multigram scale-up.

Step 1: Friedel-Crafts Acylation

- Reagents: Resorcinol, 4-Chlorobenzoyl chloride, AlCl_3 (Lewis Acid), Nitrobenzene or 1,2-Dichloroethane.
- Mechanism: Electrophilic aromatic substitution at the 4-position of resorcinol (sterically favored over 2-position).
- Product: (4-Chloro-phenyl)-(2,4-dihydroxy-phenyl)-methanone.

Step 2: Oximation & Cyclization

- Reagents: Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$), Sodium Acetate (NaOAc), Ethanol, Acetic Anhydride (Ac_2O), Pyridine.
- Procedure:
 - Dissolve the benzophenone intermediate in Ethanol.

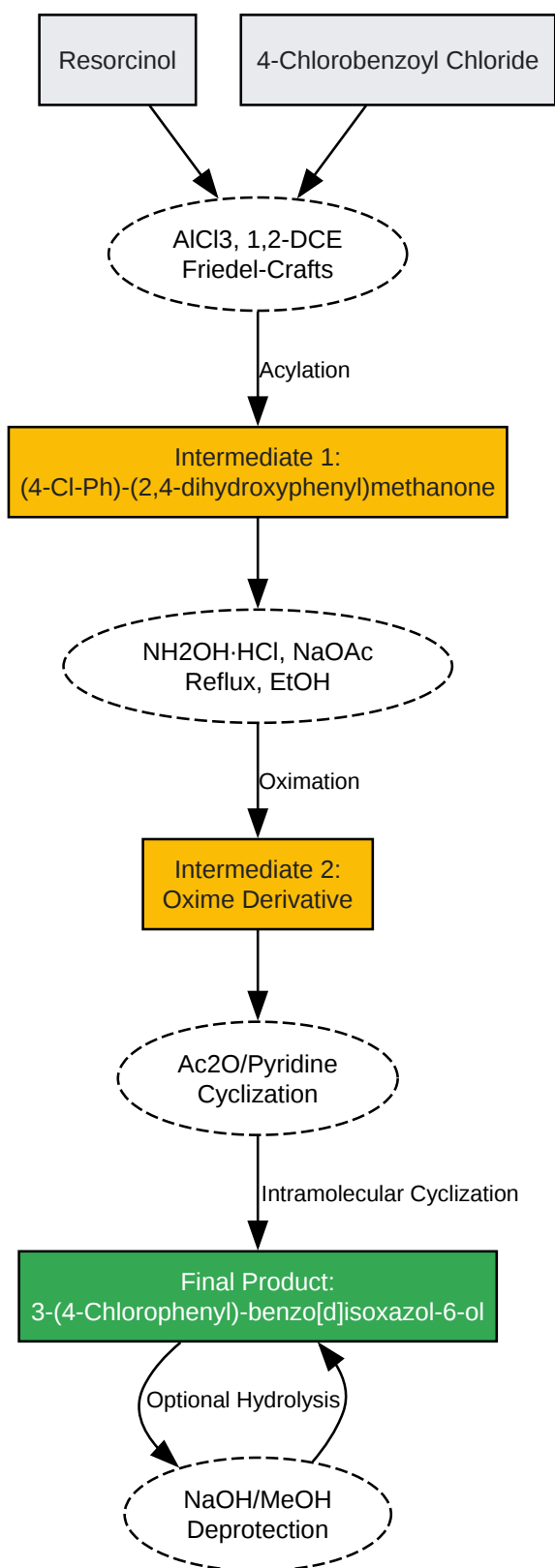
- Add 1.5 eq. $\text{NH}_2\text{OH}\cdot\text{HCl}$ and 2.0 eq. NaOAc . Reflux for 4–6 hours.
- Isolate the oxime intermediate.
- Cyclization: Treat the oxime with Acetic Anhydride/Pyridine (or reflux in DMF with K_2CO_3) to effect the intramolecular displacement of the o-hydroxyl group by the oxime oxygen.
- Hydrolysis: The 6-position may be acetylated during cyclization; mild basic hydrolysis (NaOH/MeOH) restores the free 6-OH.

Protocol B: [3+2] Cycloaddition (Discovery Route)

Ideal for generating libraries with varying aryl substitutions.

- Reagents: 4-Chloro-N-hydroxybenzimidoyl chloride (Nitrile oxide precursor), Benzyne precursor (from silyl aryl triflates), Fluoride source (CsF).
- Mechanism: In situ generation of a nitrile oxide dipole reacts with a benzyne dipolarophile.^[1]
- Note: This route is less regioselective without careful control of the benzyne precursor but allows for rapid diversification.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic pathway via the oxime route.

Biological Applications & Handling

Therapeutic Potential

- **Antipsychotic Precursor:** This molecule is structurally homologous to the metabolite of Bifeprunox and related piperazine-benzisoxazoles. The 6-OH group is typically alkylated with a piperazine-linker to generate high-affinity D2/5-HT2A ligands.
- **Estrogen Receptor Modulation:** The phenolic ring mimics the A-ring of estradiol, while the benzisoxazole core provides a rigid spacer, making it a candidate for ER- β selective agonists.

Handling & Stability

- **Storage:** Store at -20°C. Hygroscopic.
- **Solubility:** Soluble in DMSO (>20 mg/mL) and DMF. Poorly soluble in water.
- **Safety:** Irritant. Avoid inhalation. The benzisoxazole ring can be labile under strong reducing conditions (cleavage of N-O bond).

References

- National Institutes of Health (NIH). (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[2] PMC. Retrieved from [[Link](#)]
- Google Patents. (2020). Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[3] CN111777601B. Retrieved from

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Sources

- [1. Buy 3-\(4-Chloro-phenyl\)-benzo\[D\]isoxazol-6-OL \(EVT-1749828\) | 885273-28-9 \[evitachem.com\]](#)

- [2. Synthesis of Benzisoxazoles by the \[3 + 2\] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. CN111777601B - Preparation method of 6-fluoro-3- \(4-piperidyl\) -1, 2 benzisoxazole hydrochloride - Google Patents \[patents.google.com\]](#)
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